The synthesis of 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene typically involves multi-step organic reactions. The general approach includes:
These methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene features a complex arrangement that includes:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances that are crucial for understanding its reactivity and interactions .
5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene is involved in various chemical reactions:
The mechanism of action for 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene primarily involves its ability to switch between different conformations upon exposure to light. This photochromic behavior can be described as follows:
This mechanism has significant implications for developing molecular switches in photonic applications.
The physical and chemical properties of 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene include:
The applications of 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-y]-2-methylthiophene are diverse:
The compound 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene (CAS 219537-97-0) features a central cyclopentene ring symmetrically functionalized with two substituted thiophene moieties. Its molecular formula is C₁₅H₁₄Cl₂S₂, with a molecular weight of 329.3 g/mol, consistent across multiple sources [2] [3] [6]. Key structural characteristics include:
The molecule adopts a predominantly planar configuration due to conjugation between the cyclopentene π-system and the thienyl rings, as confirmed by crystallographic and computational studies [4]. This planarity enhances electronic delocalization, which is relevant for materials applications.
Table 1: Fundamental Structural Identifiers
| Property | Value | Source/Reference |
|---|---|---|
| CAS Registry Number | 219537-97-0 | [2] [3] |
| Molecular Formula | C₁₅H₁₄Cl₂S₂ | [2] [6] |
| Systematic Name | 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene | [1] [6] |
| SMILES Notation | ClC1=CC(C2=C(C3=C(SC(Cl)=C3)C)CCC2)=C(S1)C | [2] [6] |
| InChIKey | DGZQNPCSQDROIH-UHFFFAOYSA-N | [3] [6] |
| XLogP3 | 6.4 | [6] |
This compound exhibits constitutional isomerism but limited stereoisomerism:
The compound's structural rigidity is evidenced by its melting point of 76.1-78.2°C [6], consistent with a well-defined crystalline arrangement. Rotatable bonds are limited to two (the cyclopentene-thiophene connections), restricting conformational flexibility [6].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8